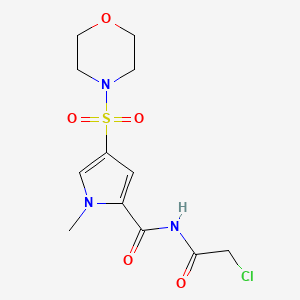

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloroacetyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O5S/c1-15-8-9(6-10(15)12(18)14-11(17)7-13)22(19,20)16-2-4-21-5-3-16/h6,8H,2-5,7H2,1H3,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNTTXBIIUFHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC(=O)CCl)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide generally follows a sequential functionalization approach:

Step 1: Preparation of the Pyrrole Core

The pyrrole ring, often substituted at the 1- and 4-positions, is synthesized or obtained as a starting material. The 1-methyl substitution is introduced either by methylation of the pyrrole nitrogen or by using a pre-methylated pyrrole derivative.Step 2: Introduction of the Morpholine-4-sulfonyl Group

The sulfonylation at the 4-position of the pyrrole ring is achieved by reacting the pyrrole derivative with morpholine sulfonyl chloride or a similar sulfonylating agent under controlled conditions. This step installs the morpholine-4-sulfonyl moiety, which is crucial for the compound's biological activity.Step 3: Chloroacetylation of the Amide Nitrogen

The final key step involves acylation of the amide nitrogen with 2-chloroacetyl chloride to introduce the 2-chloroacetyl group. This reaction is typically performed in an inert solvent such as dimethylformamide (DMF) under a nitrogen atmosphere to prevent side reactions, at temperatures ranging from ambient to moderately elevated (100–160 °C), and over several hours (10–48 h) to ensure completion.

Detailed Reaction Conditions and Purification

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|

| 1. Pyrrole methylation | Methyl iodide or methyl sulfate with base | DMF or similar | Room temp | 2-4 h | High yield; formation of 1-methylpyrrole |

| 2. Sulfonylation | Morpholine sulfonyl chloride, base (e.g., triethylamine) | DMF or pyridine | 25–60 °C | 4-12 h | Moderate to high yield; careful control to avoid overreaction |

| 3. Chloroacetylation | 2-chloroacetyl chloride, base (e.g., triethylamine) | DMF | 100–160 °C (under N2) | 10–48 h | Yields vary; purification by recrystallization or chromatography |

Purification typically involves extraction with organic solvents such as ethyl acetate, washing with brine (e.g., 25% NaCl solution), drying over anhydrous magnesium sulfate, and concentration. Final purification is achieved by recrystallization or chromatographic techniques to ensure purity above 97%.

Alternative Synthetic Routes and Related Intermediates

Research literature and patent sources indicate alternative approaches and related intermediates used in the synthesis:

Use of 4-(2-chloroacetyl)morpholine as a Key Intermediate:

This intermediate, with CAS number 1440-61-5, is synthesized by reacting morpholine with chloroacetyl chloride. It can then be used to introduce the morpholine-4-sulfonyl moiety onto the pyrrole ring via nucleophilic substitution or sulfonylation reactions.Continuous Flow and Automated Systems:

For industrial scale-up, continuous flow reactors and automated synthesis systems enhance reaction control, safety, and yield efficiency. These systems allow for precise temperature and reaction time control, improving reproducibility and scalability.

Research Findings on Synthesis Optimization

Solvent Selection:

Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating sulfonylation and acylation steps.Atmosphere Control:

Reactions are conducted under nitrogen or inert atmosphere to prevent oxidation or moisture-related side reactions, which can lead to impurities or lower yields.Temperature and Time:

Elevated temperatures (up to 160 °C) and extended reaction times (up to 48 hours) are often necessary for complete conversion, especially in the chloroacetylation step.Purification Techniques:

Multiple washing steps with brine and drying agents, followed by recrystallization, are critical for removing residual reagents and by-products to achieve high-purity final products suitable for research or industrial use.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Materials | 1-methylpyrrole derivative, morpholine sulfonyl chloride, 2-chloroacetyl chloride |

| Key Reactions | Methylation, sulfonylation, chloroacetylation |

| Solvents | Dimethylformamide (DMF), pyridine, ethyl acetate (for extraction) |

| Reaction Atmosphere | Nitrogen inert atmosphere |

| Temperature Range | Room temperature to 160 °C |

| Reaction Time | 2 to 48 hours depending on step |

| Purification | Extraction, washing with brine, drying, recrystallization, chromatography |

| Typical Yield | 60–90% per step; overall yield depends on scale and conditions |

| Purity Achieved | ≥97% |

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Morpholine vs. Amine/Amino Groups: The target compound’s morpholine-sulfonyl group likely improves aqueous solubility compared to the nitro group in Compound 74 and the dimethylaminopropyl group in MGB30 .

- Chloroacetyl vs. Styrylbenzamido: The chloroacetyl group may enable covalent binding, contrasting with MGB30’s non-covalent styrylbenzamido interaction .

- Sulfamoyl vs. Sulfonyl : Bersacapavirum’s sulfamoyl group contributes to antiviral activity, suggesting the target’s morpholine-sulfonyl could be optimized for similar targets .

Biological Activity

N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, research findings, and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . It contains a pyrrole ring, a morpholine moiety, and a chloroacetyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 303.77 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and DMF |

| Log P | Not specified |

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. Research indicates that compounds with a chloroacetyl group exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study screened various N-(substituted phenyl)-2-chloroacetamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with halogenated substituents on the phenyl ring displayed enhanced lipophilicity, allowing for better cell membrane penetration and higher antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that similar pyrrole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings: Anticancer Mechanisms

- Apoptosis Induction : Certain derivatives have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds have been observed to interfere with the cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the morpholine and pyrrole rings can significantly influence antimicrobial and anticancer properties.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Halogen substitution on phenyl | Increased lipophilicity |

| Variations in morpholine group | Altered binding affinity |

| Changes in carboxamide position | Enhanced cytotoxicity |

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide?

Methodological Answer:

The synthesis of this compound can be optimized using coupling reactions analogous to methods for structurally related pyrrole carboxamides. A typical approach involves:

- Step 1 : Reacting 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid with 2-chloroacetyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., DMAP) in anhydrous dichloromethane .

- Step 2 : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:chloride), and inert atmosphere (N₂) to minimize side reactions like hydrolysis of the chloroacetyl group .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the morpholine-sulfonyl (δ ~3.6 ppm for morpholine protons), chloroacetyl (δ ~4.2 ppm for CH₂Cl), and pyrrole carboxamide (δ ~7.5–8.0 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

Advanced: What experimental designs are suitable for analyzing contradictory bioactivity data across studies?

Methodological Answer:

Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times .

- Compound Stability : Degradation under storage (e.g., hydrolysis of chloroacetyl group in aqueous buffers). Monitor via LC-MS over time .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates and identify outliers. Validate with dose-response curves across multiple independent experiments .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the roles of the morpholine-sulfonyl and chloroacetyl groups?

Methodological Answer:

- Substituent Modifications : Synthesize analogs with:

- Morpholine replacements : Piperazine or thiomorpholine sulfonamides to assess hydrogen-bonding and steric effects .

- Chloroacetyl variants : Bromoacetyl or trifluoroacetyl groups to compare electrophilicity and reactivity .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with substituent electronic properties (Hammett σ values) .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Methodological Answer:

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure. Include positive controls (e.g., doxorubicin) .

- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .

- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can computational modeling elucidate the mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1 or HDACs). Focus on interactions between the chloroacetyl group and catalytic cysteine residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability (50 ns trajectories) and calculate binding free energies (MM-PBSA) .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide oxygen as hydrogen-bond acceptors) using Schrödinger Phase .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Lyophilized powder in amber vials at –20°C under argon to prevent moisture absorption and light-induced degradation .

- Stability Monitoring : Periodic HPLC and LC-MS to detect hydrolysis products (e.g., free carboxylic acid from chloroacetyl group cleavage) .

Advanced: How can researchers address selectivity vs. toxicity in preclinical studies?

Methodological Answer:

- Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase or protease families) using selectivity assays (e.g., KinomeScan) .

- Toxicity Assays :

- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .

- Hepatotoxicity : Primary hepatocyte viability assays (LDH release) .

- Therapeutic Index : Calculate ratio of IC₅₀ (cancer cells) vs. CC₅₀ (normal cells, e.g., HEK293) .

Advanced: What strategies resolve low yields in the final coupling step?

Methodological Answer:

- Reaction Optimization :

- Byproduct Identification : LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .

Advanced: How can impurities from incomplete sulfonylation be identified and mitigated?

Methodological Answer:

- Analytical Techniques :

- LC-MS/MS : Identify sulfonic acid byproducts (e.g., [M–SO₂]+ fragments) .

- ¹H NMR : Detect residual morpholine protons (δ ~2.4 ppm) indicating unreacted starting material .

- Process Adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.